molecular formula C17H30N2 B14218997 N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine CAS No. 627527-25-7

N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B14218997
CAS No.: 627527-25-7
M. Wt: 262.4 g/mol
InChI Key: ANAZSRCYMIGTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups in their molecular structure This particular compound features a heptan-2-yl group and a 2-phenylethyl group attached to the ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with heptan-2-yl and 2-phenylethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl halides, in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine
  • N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)propane-1,3-diamine
  • N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)butane-1,4-diamine

Uniqueness

This compound is unique due to its specific molecular structure, which combines a heptan-2-yl group and a 2-phenylethyl group with an ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

627527-25-7

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

N'-heptan-2-yl-N-(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C17H30N2/c1-3-4-6-9-16(2)19-15-14-18-13-12-17-10-7-5-8-11-17/h5,7-8,10-11,16,18-19H,3-4,6,9,12-15H2,1-2H3

InChI Key

ANAZSRCYMIGTEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.